molecular formula C17H19NO B3406244 2-(4-Phenoxyphenyl)piperidine CAS No. 2602564-62-3

2-(4-Phenoxyphenyl)piperidine

Cat. No.: B3406244
CAS No.: 2602564-62-3
M. Wt: 253.34
InChI Key: RUNOQPYFFDKKML-UHFFFAOYSA-N
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Description

2-(4-Phenoxyphenyl)piperidine is a synthetic piperidine derivative featuring a six-membered amine ring substituted at the 2-position with a 4-phenoxyphenyl group. The phenoxyphenyl moiety consists of a phenyl ring connected via an oxygen atom (ether linkage) to another phenyl group. This structure imparts unique electronic and steric properties, making it relevant in medicinal chemistry for targeting neurotransmitter receptors, enzymes, or other biological macromolecules.

Properties

IUPAC Name

2-(4-phenoxyphenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-6-15(7-3-1)19-16-11-9-14(10-12-16)17-8-4-5-13-18-17/h1-3,6-7,9-12,17-18H,4-5,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNOQPYFFDKKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-Phenoxyphenyl)piperidine typically involves the reaction of 4-phenoxyaniline with piperidine under specific conditions. One method includes the condensation of 4-phenoxyaniline with piperidine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(4-Phenoxyphenyl)piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its role as a building block in the development of new pharmaceuticals. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug design.

  • Antimycobacterial Activity : Recent studies have highlighted the potential of piperidine derivatives, including 2-(4-Phenoxyphenyl)piperidine, as inhibitors of Mycobacterium tuberculosis. These compounds have shown promising structure-activity relationships (SAR), indicating their ability to inhibit key enzymatic pathways involved in bacterial growth .

Research has demonstrated that this compound exhibits various biological activities, including:

  • Antioxidant Properties : Compounds derived from piperidine structures have been evaluated for their antioxidant capabilities. Some derivatives showed significant activity against oxidative stress markers, suggesting potential applications in treating oxidative stress-related diseases .
  • Lipoxygenase Inhibition : The compound has been investigated as a lipoxygenase inhibitor, which is relevant in inflammatory responses. Its derivatives have shown competitive inhibition profiles comparable to established inhibitors .

Pharmacokinetics

Studies indicate that modifications to the piperidine structure can enhance pharmacokinetic properties such as solubility and bioavailability. For instance, substituents on the phenoxy group can influence the compound's lipophilicity and permeability across biological membranes, which are critical factors for drug efficacy .

Case Study 1: Antimycobacterial Efficacy

A study focused on the SAR of piperidine derivatives revealed that specific substitutions on the phenyl ring significantly enhanced the inhibitory potency against M. tuberculosis. The lead compound demonstrated an IC50 value of approximately 12 μM, indicating strong activity against bacterial growth .

CompoundR GroupIC50 (μM)
Lead-12
Analog 14-Cl22
Analog 24-Br14

Case Study 2: Antioxidant Activity

Another investigation assessed various derivatives of piperidine for their antioxidant properties. The results showed that certain modifications led to enhanced activity compared to standard antioxidants like Trolox.

CompoundAntioxidant Activity (%)
Compound A82
Compound B78
Compound C30

Mechanism of Action

The mechanism of action of 2-(4-Phenoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. It can modulate signaling pathways such as NF-κB, PI3K/Akt, and JNK/p38-MAPK, which are involved in various cellular processes, including inflammation, apoptosis, and cell proliferation . The compound may also interact with enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural Modifications and Pharmacological Implications

Piperidine derivatives vary widely in substituent type, position, and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Pharmacological Findings
Compound Name Substituent/Modification Pharmacological Activity/Findings Reference
2-(4-Phenoxyphenyl)piperidine 2-position: 4-phenoxyphenyl N/A (Hypothetical: Potential CNS activity due to aryl-piperidine scaffold)
APB-10 N-substitution: 4-methoxyphenyl 3–4× improved potency as nAChR modulator vs. earlier analogs
4-(4-Fluorophenyl)piperidine 4-position: 4-fluorophenyl Used in drug synthesis; fluorine enhances binding via electronegativity
Compound 21 () 4-position: Benzylsulfonylbenzoyl group Potent AChE inhibitor (IC₅₀ = 0.56 nM); 18,000× selectivity for AChE over BuChE
4-(4-Trifluoromethoxy-phenyl)-piperidine 4-position: Trifluoromethoxy group Interest in pharmaceuticals; electron-withdrawing group alters reactivity

Substituent Position and Activity

  • 2- vs. 4-Substitution: Piperidine substitution at the 2-position (as in the target compound) may influence steric interactions with target proteins compared to 4-substituted analogs like 4-(4-fluorophenyl)piperidine. highlights that nucleophilic substitution at the 4-position is favored in certain reactions, suggesting positional effects on reactivity and binding . In AChE inhibitors (e.g., Compound 21), 4-substitution with bulky groups enhances activity, whereas 2-substituted phenoxyphenyl groups might favor different target engagements .

Electronic Effects of Substituents

  • Phenoxy vs. In contrast, fluorophenyl (e.g., 4-(4-fluorophenyl)piperidine) introduces electronegativity, improving affinity in polar environments .
  • Trifluoromethoxy Groups: The strong electron-withdrawing nature of trifluoromethoxy in 4-(4-Trifluoromethoxy-phenyl)-piperidine may increase metabolic stability and receptor binding compared to phenoxy derivatives .

Piperidine vs. Piperazine Scaffolds

  • notes that replacing piperazine with piperidine in 5-HT7 receptor ligands reduces affinity but improves metabolic stability. This suggests that the saturated piperidine ring in this compound may offer advantages in pharmacokinetics over piperazine-based analogs .

Biological Activity

2-(4-Phenoxyphenyl)piperidine is a compound of significant interest in medicinal chemistry due to its piperidine structure, which is commonly found in various pharmaceuticals. This compound has been studied for its potential biological activities, including effects on cellular processes and signaling pathways. Understanding its biological activity can pave the way for new therapeutic applications.

The mechanism of action of this compound involves interactions with specific molecular targets, modulating various signaling pathways such as:

  • NF-κB : Involved in inflammation and immune responses.
  • PI3K/Akt : Plays a crucial role in cell survival and growth.
  • JNK/p38-MAPK : Associated with stress responses and apoptosis.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity :
    • The compound has shown potential against various bacterial strains, including Mycobacterium tuberculosis (Mtb). In combination therapies, it demonstrated significant synergy with other agents, resulting in improved efficacy against Mtb with IC50_{50} values ranging from 12 to 22 μM .
  • Anti-inflammatory Effects :
    • Studies indicate that the compound can inhibit inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .
  • Cytotoxicity :
    • Some derivatives of piperidine compounds have been linked to cytotoxic effects in cancer cell lines, suggesting that modifications to the structure could enhance or mitigate these effects depending on the substituents used .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayIC50_{50} Values (μM)Reference
AntimicrobialMycobacterium tuberculosis12 - 22
Anti-inflammatoryNF-κB pathwayNot specified
CytotoxicityVarious cancer cell linesVaries by derivative

Case Study: Antimicrobial Efficacy

In a study exploring the structure-activity relationship (SAR) of piperidine derivatives, this compound was evaluated alongside other analogs. It exhibited promising antibacterial activity against Mtb, achieving nearly complete sterilization in combination therapy within two weeks in vivo. This highlights its potential as a lead compound for developing new anti-tuberculosis drugs .

Case Study: Anti-inflammatory Properties

Another study focused on the anti-inflammatory properties of piperidine derivatives showed that modifications to the phenoxy group significantly impacted their ability to inhibit pro-inflammatory cytokines. The findings suggest that optimizing the chemical structure could enhance therapeutic efficacy against inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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